3-amino-N-(2-bromo-5-methylphenyl)benzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

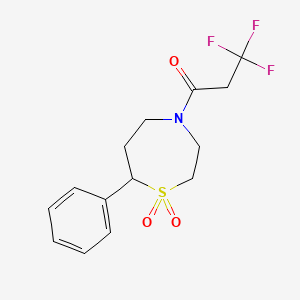

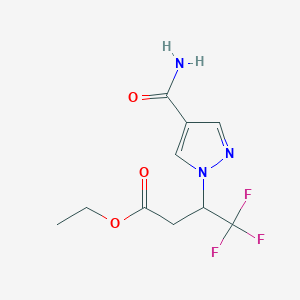

“3-amino-N-(2-bromo-5-methylphenyl)benzene-1-sulfonamide” is a chemical compound with the molecular formula C13H13BrN2O2S and a molecular weight of 341.22 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with an amino group, a bromo group, a methyl group, and a sulfonamide group .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds often undergo reactions such as protodeboronation .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 341.22 and a molecular formula of C13H13BrN2O2S . Other properties such as boiling point and storage conditions are not specified .Mecanismo De Acción

Target of action

Sulfonamides, such as “3-amino-N-(2-bromo-5-methylphenyl)benzene-1-sulfonamide”, are known to inhibit bacterial enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .

Mode of action

Sulfonamides compete with para-aminobenzoic acid (PABA) for the bacterial enzyme dihydropteroate synthase, thereby inhibiting the synthesis of dihydrofolic acid, a precursor of folic acid .

Biochemical pathways

The inhibition of folic acid synthesis affects various biochemical pathways in bacteria, including the synthesis of nucleic acids and proteins, which are essential for bacterial growth and reproduction .

Pharmacokinetics

The ADME properties of sulfonamides vary widely. Generally, they are well absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine. The bioavailability of sulfonamides can be influenced by factors such as the compound’s chemical structure, the patient’s physiological condition, and the presence of other drugs .

Result of action

The inhibition of folic acid synthesis by sulfonamides results in the inability of bacteria to synthesize necessary proteins and nucleic acids, thereby stopping their growth and reproduction .

Action environment

The action, efficacy, and stability of sulfonamides can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. For example, some sulfonamides can form crystals in acidic urine, leading to kidney damage .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 3-amino-N-(2-bromo-5-methylphenyl)benzene-1-sulfonamide is its selectivity for the IKK complex, which reduces the potential for off-target effects. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Direcciones Futuras

There are several future directions for the study of 3-amino-N-(2-bromo-5-methylphenyl)benzene-1-sulfonamide. One area of interest is its potential therapeutic applications in autoimmune disorders, such as lupus and psoriasis. Another area of interest is its potential use in combination with other anticancer agents to enhance their efficacy. Additionally, the development of more soluble analogs of this compound could improve its in vivo efficacy.

Métodos De Síntesis

The synthesis of 3-amino-N-(2-bromo-5-methylphenyl)benzene-1-sulfonamide involves several steps, including the condensation of 2-bromo-5-methylphenylamine with 4-chlorobenzenesulfonyl chloride to form the intermediate 3-(2-bromo-5-methylphenylamino)benzenesulfonic acid chloride. This intermediate is then treated with ammonia to yield the final product, this compound. The overall yield of this process is approximately 30%.

Aplicaciones Científicas De Investigación

3-amino-N-(2-bromo-5-methylphenyl)benzene-1-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation, immune response, and cell survival. This compound has been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis. It has also been studied for its potential anticancer effects, as NF-κB is often overactivated in cancer cells. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells.

Safety and Hazards

Propiedades

IUPAC Name |

3-amino-N-(2-bromo-5-methylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O2S/c1-9-5-6-12(14)13(7-9)16-19(17,18)11-4-2-3-10(15)8-11/h2-8,16H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDRGEJMBMBOGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)NS(=O)(=O)C2=CC=CC(=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(3-Methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B2618613.png)

![6-(4-nitro-1H-pyrazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2618615.png)

![3-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2618617.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylpyrazole-3-carboxamide](/img/structure/B2618619.png)

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2618622.png)

![N-[[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2618623.png)

![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2618626.png)